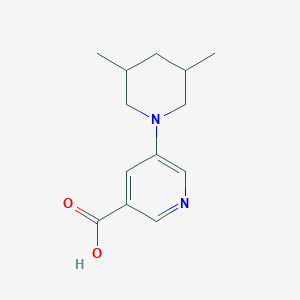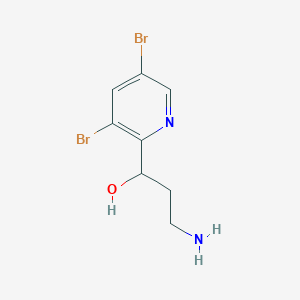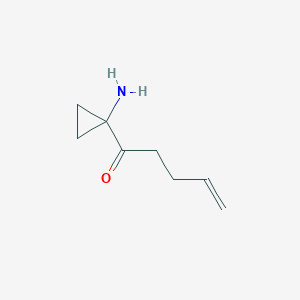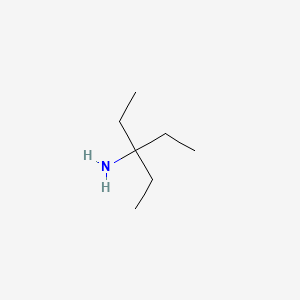
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring substituted with a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon.
Coupling Reaction: The 3,5-dimethylpiperidine is then coupled with a pyridine derivative that has a carboxylic acid group at position 3. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the formation of 3,5-dimethylpiperidine and continuous flow reactors for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: Another building block used in the synthesis.
N-Substituted piperidines: Compounds with similar structural features but different substituents on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and a pyridine ring in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |
InChI Key |
XPNAVYUOMAIIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)


![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
